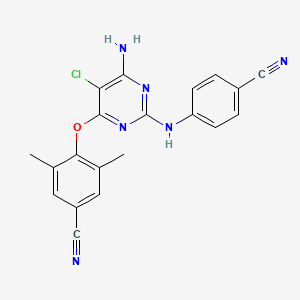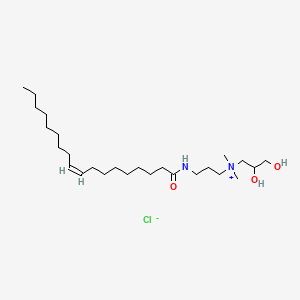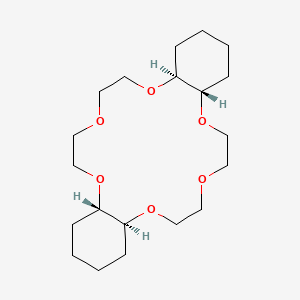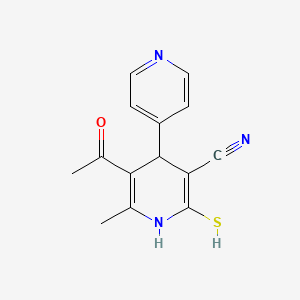
Etravirine impurity 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etravirine impurity 4 is a chemical compound that is structurally related to etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. This compound is often studied to understand the purity and stability of etravirine formulations, as well as to ensure the safety and efficacy of the drug.
Vorbereitungsmethoden
The preparation of etravirine impurity 4 involves several synthetic routes and reaction conditions. One method includes dissolving etravirine in a dipolar solvent, adding hydrochloric acid, heating the mixture, and then crystallizing and filtering to obtain the crude product. This crude product is further purified using an aprotic polar solvent and p-toluenesulfonic acid to form a salt, which is then dissociated and crystallized to obtain the final impurity . Industrial production methods often involve similar steps but are optimized for larger scale synthesis and higher yields.
Analyse Chemischer Reaktionen
Etravirine impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, p-toluenesulfonic acid, and aprotic polar solvents. The major products formed from these reactions are typically different forms of the impurity, which are analyzed to ensure the purity of the final etravirine product .
Wissenschaftliche Forschungsanwendungen
Etravirine impurity 4 is used in scientific research to study the stability and degradation of etravirine. It is also used in the development and validation of analytical methods for detecting impurities in pharmaceutical formulations. Additionally, it plays a role in understanding the pharmacokinetics and pharmacodynamics of etravirine, as well as in the development of new synthetic routes for the drug .
Wirkmechanismus
The mechanism of action of etravirine impurity 4 is closely related to that of etravirine. Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity. This inhibition prevents the replication of the virus. This compound, being a structural analog, is studied to understand any potential effects it may have on the mechanism of action of the parent drug .
Vergleich Mit ähnlichen Verbindungen
Etravirine impurity 4 can be compared with other impurities of etravirine, such as etravirine impurity 13. Both compounds share structural similarities but differ in their specific chemical modifications. Etravirine impurity 13, for example, contains a chlorine atom instead of a bromine atom present in impurity 4. These differences can affect the chemical properties and stability of the impurities, making each unique in its own right .
Conclusion
This compound is a significant compound in the study of etravirine’s purity, stability, and efficacy. Its preparation, chemical reactions, and scientific applications provide valuable insights into the overall quality of etravirine formulations. Understanding its mechanism of action and comparing it with similar compounds further enhances our knowledge of this important pharmaceutical impurity.
Eigenschaften
CAS-Nummer |
269055-19-8 |
|---|---|
Molekularformel |
C20H15ClN6O |
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
4-[6-amino-5-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27) |
InChI-Schlüssel |
WPNAIKSJHKWRNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Cl)N)NC3=CC=C(C=C3)C#N)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)


![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)








![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)
